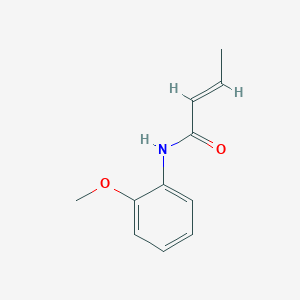

(E)-N-(2-methoxyphenyl)but-2-enamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-(2-methoxyphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h3-8H,1-2H3,(H,12,13)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVQLKMNRYFZBW-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287478 | |

| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350518-42-1 | |

| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350518-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Advanced Transformations of E N 2 Methoxyphenyl but 2 Enamide and Its Derivatives

Hydrogenation and Reduction Reactions

The hydrogenation of the enamide double bond is a key transformation, providing access to chiral β-amino amide derivatives. Significant research has focused on achieving high stereoselectivity in these reductions.

Asymmetric Hydrogenation of Enamide Systems

Asymmetric hydrogenation is a powerful method for producing enantiomerically enriched compounds. For N-aryl enamides, transition metal complexes with chiral ligands are commonly employed as catalysts. Rhodium and Iridium-based catalysts have shown particular promise in this area.

Rhodium complexes, when paired with chiral phosphine (B1218219) ligands like TangPhos, have been effective in the asymmetric hydrogenation of analogous N-aryl β-enamino esters, achieving high conversions and enantiomeric excesses (ee) up to 96.3%. nih.gov Similarly, rhodium complexes with bisphosphine ligands such as (R)-SDP have been used for the hydrogenation of β-branched (Z)-enamides, yielding β-stereogenic amines with excellent enantioselectivities (88–96% ee). rsc.org While these examples showcase the potential for high stereocontrol in similar systems, the specific efficiency with (E)-N-(2-methoxyphenyl)but-2-enamide would depend on the optimization of the catalyst system and reaction conditions.

Iridium catalysts bearing N,P-ligands have also emerged as highly effective for the asymmetric hydrogenation of a wide range of enamides. nih.govacs.org These systems can achieve excellent enantioselectivities, often up to 99% ee, for various substituted enamides. acs.org Furthermore, cobalt-based catalysts have been developed for the asymmetric hydrogenation of enamides, with mechanistic studies suggesting that the reaction pathway can be influenced by the enamide substrate itself. acs.org

| Catalyst System | Ligand Type | Substrate Type | Max. Enantioselectivity (ee) | Reference |

| Rhodium | Chiral Phosphine (TangPhos) | N-aryl β-enamino esters | 96.3% | nih.gov |

| Rhodium | Bisphosphine ((R)-SDP) | β-branched (Z)-enamides | 96% | rsc.org |

| Iridium | N,P-Ligands | Trisubstituted enamides | 99% | acs.org |

| Cobalt | Diphosphine (Ph-BPE) | α,β-disubstituted enamides | >99% | nih.gov |

Convergent Hydrogenation Strategies for E/Z Isomer Mixtures

A significant challenge in the hydrogenation of trisubstituted olefins, including many enamides, is that the E and Z isomers often yield products with opposite absolute configurations. This necessitates the use of isomerically pure starting materials. Convergent hydrogenation strategies overcome this limitation by converting a mixture of E/Z isomers into a single product enantiomer.

This is often achieved with catalytic systems that either rapidly isomerize the double bond to the faster-reacting isomer or are capable of hydrogenating both isomers to the same enantiomer. nih.govdiva-portal.org N,P-Iridium complexes have been shown to be particularly effective in the enantioconvergent hydrogenation of E/Z mixtures of trisubstituted enamides. nih.govacs.org Mechanistic studies, including deuterium (B1214612) labeling and DFT calculations, have revealed two primary pathways for this convergence:

Isomerization-Kinetic Resolution: For α-aryl enamides, a rapid, iridium-catalyzed isomerization between the E and Z isomers occurs. The hydrogenation then proceeds as a kinetic resolution where one isomer reacts much faster to form the product, while the other is continuously converted to the more reactive form. nih.gov

Chelation Control: For α-alkyl enamides, double bond isomerization is not observed. Instead, the convergent outcome is attributed to a chelation effect where both the E and Z isomers coordinate to the iridium center in a way that leads to the formation of the same product enantiomer. nih.govacs.org

Conjugate Addition Reactions

The α,β-unsaturated carbonyl moiety in this compound makes it an excellent Michael acceptor, susceptible to attack by various nucleophiles at the β-carbon.

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

Nucleophilic conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.org In this reaction, a nucleophile adds to the β-position of the α,β-unsaturated system, leading to a resonance-stabilized enolate intermediate, which is then typically protonated. wikipedia.orgmakingmolecules.com A wide array of nucleophiles, including organocuprates (Gilman reagents), amines, thiols, and enolates, can participate in this reaction. masterorganicchemistry.com For instance, secondary amines react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org

In the context of enamides, nickel-catalyzed asymmetric reductive hydroalkylation has been developed as a method to form α-branched chiral amines. nih.gov This reaction proceeds via hydrometallation of the enamide followed by a cross-coupling with an alkyl halide, effectively adding an alkyl group to the α-position relative to the nitrogen. nih.gov While this is a hydroalkylation, it showcases the reactivity of the enamide double bond towards additions. The specific reactivity of this compound in conjugate additions would be influenced by the electronic and steric effects of the 2-methoxyphenyl group.

Borylation Reactions and Synthesis of Organotrifluoroboratoamides

The conjugate addition of boron-containing nucleophiles to α,β-unsaturated systems is a powerful method for synthesizing valuable organoboron compounds. While the low electrophilicity of the amide group can hinder conjugate boryl additions, catalytic systems have been developed to overcome this challenge. researchgate.net

Nickel-catalyzed asymmetric borylalkylation of enamides using bis(pinacolato)diboron (B136004) (B₂pin₂) and alkyl halides provides an efficient route to β-aminoboronic acid derivatives with high regio-, stereo-, and enantioselectivity. organic-chemistry.org This multicomponent reaction assembles a diverse range of chiral β-aminoboronates. organic-chemistry.org

Rhodium-catalyzed hydroboration of β,β-disubstituted α,β-unsaturated amides has also been shown to produce enantioenriched tertiary boronic esters with high selectivity. researchgate.net The resulting β-boryl amides can be subsequently converted to potassium organotrifluoroboratoamides by treatment with KHF₂. These organotrifluoroborates are often more stable and easier to handle than the corresponding boronic esters, making them versatile intermediates for further synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.

| Reaction Type | Catalyst System | Boron Source | Product Class | Reference |

| Asymmetric Borylalkylation | Nickel/Chiral Diamine Ligand | B₂pin₂ | β-Aminoboronates | organic-chemistry.org |

| Asymmetric Hydroboration | Rhodium/Chiral Ligand | Pinacolborane (HBpin) | Tertiary Boronic Esters | researchgate.net |

Cycloaddition Reactions and Annulation Pathways

The enamide double bond in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing pathways to various heterocyclic and carbocyclic structures. The reactivity in these transformations is often influenced by the electronic nature of the enamide, which can be modulated by the substituents on the nitrogen and the carbonyl group.

Enamides have been shown to undergo inverse-electron-demand Diels-Alder reactions. acs.orgresearchgate.net For example, an enamide can react with an electron-deficient diene like methyl coumalate to form a bicyclic adduct. researchgate.net Enamides can also participate in [2+2] cycloadditions with arynes and formal [4+2] cycloadditions (Povarov reaction) with imines, the latter being used to synthesize quinoline (B57606) derivatives. acs.orgresearchgate.netmdpi.com

Furthermore, [3+2] cycloaddition reactions are also possible. The reaction of aryl azides with enamides can lead to the formation of 1-aryl-5-amido-1,2,3-triazolines. acs.org Another example is the photocatalytic [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds, which proceeds without an external photocatalyst to yield N-arylaminocycloalkyl compounds. chemrxiv.org Annulation reactions involving nitroalkenes can also proceed via a [3+2] mechanism through a Michael Initiated Ring Closure (MIRC) pathway to form five-membered nitrogen heterocycles. chim.it These diverse cycloaddition and annulation pathways highlight the utility of enamides as versatile building blocks for constructing complex molecular architectures. acs.org

Diels-Alder and [2+2] Cycloadditions Involving the Enamide Moiety

The electron-rich nature of the enamide double bond can be tempered by the electron-withdrawing acyl group, allowing it to participate in cycloaddition reactions either as the diene or dienophile component, depending on the reaction partner. While enamides are generally considered electron-rich alkenes, their reactivity profile allows them to engage in various cycloaddition settings. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. researchgate.net In this context, the enamide moiety of this compound can act as a dienophile, reacting with a conjugated diene. The stereochemistry and regioselectivity of such reactions are influenced by the electronic nature and steric bulk of the substituents on both the enamide and the diene. For instance, studies on related 2'-hydroxychalcones, which also feature an α,β-unsaturated carbonyl system, have shown they can act as dienophiles in Diels-Alder cycloadditions to construct complex natural product skeletons. organic-chemistry.org It is plausible that this compound would undergo similar transformations. Furthermore, enamides have been shown to participate in inverse-electron-demand Diels-Alder reactions, highlighting their versatile reactivity. nih.gov

[2+2] cycloadditions, which form four-membered cyclobutane (B1203170) rings, are typically promoted by photochemical irradiation. organic-chemistry.org These reactions involve the excitation of one of the olefin partners to a higher energy state, which then adds to the ground-state olefin. organic-chemistry.org The enamide double bond in this compound is a potential substrate for such reactions. Research has demonstrated the feasibility of [2+2] cycloadditions with enamides, for example, in reactions with arynes to generate complex fused-ring systems. nih.gov

| Reaction Type | Role of Enamide | Potential Product | Conditions |

| Diels-Alder [4+2] | Dienophile | Substituted Cyclohexene | Thermal or Lewis Acid Catalysis |

| Inverse-Demand Diels-Alder | Diene | Dihydropyran/Dihydropyridine derivative | Reaction with electron-poor dienophile |

| Photochemical [2+2] | Olefin Component | Substituted Cyclobutane | UV Irradiation |

| [2+2] with Arynes | Olefin Component | Benzocyclobutene derivative | Aryne Generation |

Intramolecular Cyclization Reactions of N-Arylbutenamides

N-Arylbutenamides and their derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. These reactions often proceed via activation of the aryl ring or the butenamide moiety to facilitate ring closure.

A significant transformation for N-aryl acrylamides is the intramolecular hydroarylation, which leads to the formation of oxindole (B195798) derivatives. Metal-free photoredox-catalyzed methods have been developed that enable the cyclization of N-aryl acrylamides under mild conditions, using visible light as an energy source. researchgate.net In these reactions, an aliphatic aldehyde and water can act as mediators to produce synthetically valuable oxindoles in high yields. researchgate.net

Furthermore, related N-arylpropynamides can undergo intramolecular cyclization to yield quinolin-2-ones. wikipedia.org These reactions can be mediated by various reagents, including acids or combinations of an oxidant like phenyliodine(III) diacetate (PIDA) and a halogen source, leading to halogenated quinolin-2-one products. wikipedia.org The specific product, whether a spiro-trienone or a quinolinone, can depend on the substituents on the aniline (B41778) ring and the reaction conditions employed. wikipedia.org

| Precursor Type | Reaction Name | Key Reagents | Product Type |

| N-Aryl Acrylamide | Photoredox Hydroarylation | Photocatalyst (e.g., 4CzIPN), Aldehyde, H₂O | Oxindole |

| N-Arylpropynamide | Electrophilic Cyclization | PIDA, LiCl/LiBr/CuI | 3-Halogenated Quinolin-2-one |

| N-Arylpropynamide | Ipso-halocyclization | Hypervalent Iodine, KX (X=Cl, Br, I) | Halogenated Spiro[4.5]trienone |

Derivatization Strategies for Further Synthetic Utility

The structure of this compound offers multiple sites for chemical modification, including the amide carbonyl, the olefinic double bond, and the aromatic ring. These derivatizations expand its utility as a synthetic intermediate.

Conversion to Other Carbonyl Compounds (e.g., Ketones, Aldehydes, Carboxylic Acids)

The enamide functional group can be converted into other carbonyl-containing moieties through various synthetic methods.

Hydrolysis to Carboxylic Acids: Amide hydrolysis is a fundamental transformation that cleaves the carbon-nitrogen bond. This reaction typically requires heating in strong aqueous acid or base to overcome the resonance stability of the amide group. libretexts.org The hydrolysis of this compound would yield but-2-enoic acid and 2-methoxyaniline. Recent developments have focused on milder conditions, including using heterogeneous catalysts like Nb₂O₅, which can facilitate the hydrolysis of a wide range of amides. researchgate.netrsc.org Other methods involve microwave-assisted 'dry' hydrolysis with reagents like phthalic anhydride (B1165640). researchgate.net

Reduction to Aldehydes: The partial reduction of secondary amides to aldehydes is a challenging transformation that requires specific reagents to avoid over-reduction to the corresponding amine. The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common method for this conversion. researchgate.net For tertiary amides, bulky alkyl boranes like disiamylborane (B86530) have also proven effective in stopping the reduction at the aldehyde stage. chemistrysteps.com Applying such controlled reduction conditions to this compound could potentially yield (E)-N-(2-methoxyphenyl)but-2-enimine, which would hydrolyze to but-2-enal upon workup.

Conversion to Ketones: While direct conversion of the amide to a ketone is not standard, enamides can be synthesized from ketones. organic-chemistry.org The reverse process, converting the enamide to a ketone, is less direct. However, enamines, which are closely related, react with electrophiles to form iminium salts that hydrolyze to α-substituted ketones. jst.go.jp

| Transformation | Product Type | Typical Reagents |

| Hydrolysis | Carboxylic Acid | H₃O⁺/heat or OH⁻/heat; Nb₂O₅ |

| Partial Reduction | Aldehyde | Diisobutylaluminum hydride (DIBAL-H) |

| Full Reduction | Amine | Lithium aluminum hydride (LiAlH₄) |

Functionalization of the Aromatic and Olefinic Moieties

Both the phenyl ring and the butenyl chain of this compound are amenable to further functionalization.

Olefinic Moiety: The carbon-carbon double bond is a hub for a variety of addition reactions.

Hydrogenation: The double bond can be reduced to a single bond, yielding N-(2-methoxyphenyl)butanamide. This can be achieved through catalytic hydrogenation using catalysts based on noble metals like rhodium and cobalt or through metal-free methods using chiral phosphoric acids and a Hantzsch ester. organic-chemistry.orgacs.orguit.no Asymmetric hydrogenation can produce chiral amides with high enantioselectivity. organic-chemistry.orgnsf.gov

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). wikipedia.org Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org For electron-deficient α,β-unsaturated amides, a one-pot dihydroxylation using Oxone in water has been reported. researchgate.net

Epoxidation: An epoxide can be formed across the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com This three-membered ring is a versatile intermediate for further reactions.

Aromatic Moiety: The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution, as detailed in the following section. Additionally, modern cross-coupling reactions could be employed if the ring were further functionalized with a halide or triflate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Substitution Reactions on the Aryl Ring of this compound

The position of new substituents added to the aromatic ring via electrophilic aromatic substitution is directed by the existing groups: the methoxy (B1213986) (-OCH₃) group and the N-butenamide (-NHCO-CH=CH-CH₃) group.

Activating/Deactivating Effects: Substituents are classified as activating (electron-donating) or deactivating (electron-withdrawing). organic-chemistry.org The methoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. chemistrysteps.com The N-acyl group is generally considered a deactivating group because the carbonyl withdraws electron density from the nitrogen, which in turn withdraws density from the ring via induction. However, the nitrogen's lone pair can still participate in resonance, complicating its effect.

Directing Effects: The methoxy group is an ortho, para-director. organic-chemistry.org The N-acyl group is also an ortho, para-director because the nitrogen lone pair can donate into the ring to stabilize the intermediate carbocation (arenium ion) formed during attack at these positions.

In this compound, the two groups are in an ortho relationship. Their directing effects are cooperative, or reinforcing. jst.go.jp Both groups will direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group at C2 directs to C1 (occupied), C3, and C5.

The amide group at C1 directs to C2 (occupied), C4, and C6.

The combined effect strongly favors substitution at the C4 and C6 positions, which are para and ortho to the amide, respectively, and meta and para to the methoxy group, respectively. The C5 position is also activated by the methoxy group (para). The C3 position is sterically hindered by the adjacent amide group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is most likely to occur at the C4 and C6 positions. jst.go.jp

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH₃ | C2 | Activating (Resonance) | ortho, para (to C3, C5) |

| -NHCOR | C1 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to C6, C4) |

| Predicted Substitution Sites | C4, C6 | Reinforced Activation | Cooperative Directing Effects |

Biotransformations and Enzymatic Modifications (Focus on chemical reactions, not biological activity)

Enzymes offer highly selective and efficient routes for chemical modifications under mild conditions. The scaffold of this compound is a candidate for various enzymatic transformations.

Late-stage functionalization of complex molecules using enzymes is a powerful strategy. uit.no Oxygenase enzymes, such as cytochrome P450s and non-haem diiron monooxygenases, are particularly adept at catalyzing hydroxylation reactions at unactivated C-H bonds. uit.no For this compound, an oxygenase could potentially hydroxylate the aromatic ring at one of the electron-rich positions or functionalize the alkyl portion of the butenyl chain.

Enzymes can also catalyze cycloaddition reactions. For example, engineered P411 variants have been shown to catalyze cyclopropanation and [3+2]-cycloaddition reactions. uit.no Such enzymatic processes could be applied to the olefinic moiety of the title compound to create novel, stereochemically defined cyclic structures.

Furthermore, amidase enzymes are known to catalyze the hydrolysis of amide bonds. Microbial whole-cell catalysts containing amidases have been used for the highly efficient and enantioselective hydrolysis of certain amides, demonstrating the potential for biocatalytic conversion of this compound to its corresponding carboxylic acid and amine components under environmentally benign conditions. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of E N 2 Methoxyphenyl but 2 Enamide

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecular geometry and conformational preferences of (E)-N-(2-methoxyphenyl)but-2-enamide.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Table 1: Hypothetical Bond Lengths and Angles for this compound This table is a representation of expected values based on similar structures and is not derived from experimental data for the title compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

|---|---|---|---|---|

| Bond Length (Å) | C=O | - | - | ~1.23 |

| Bond Length (Å) | C-N | - | - | ~1.33 |

| Bond Length (Å) | C=C | - | - | ~1.33 |

| Bond Angle (°) | O=C-N | - | - | ~122° |

| Bond Angle (°) | C-N-C(phenyl) | - | - | ~120° |

Elucidation of Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, X-ray crystallography would illuminate how molecules of this compound arrange themselves in the solid state. This includes the identification of intermolecular forces that govern the crystal packing. Hydrogen bonds, likely involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, would be anticipated. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the supramolecular assembly. The methoxy (B1213986) group could also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers powerful insights into its structure and dynamic behavior in solution.

Variable Temperature NMR for Conformational Analysis and Isomerization Processes

Variable temperature (VT) NMR studies would be instrumental in probing the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it would be possible to study processes such as restricted rotation around the C(aryl)-N bond or the C-C single bonds. Changes in the appearance of NMR signals, such as broadening or coalescence, can provide quantitative information about the energy barriers associated with these conformational interchanges.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium (²H) labeling is a powerful tool for elucidating reaction mechanisms and assigning specific signals in complex NMR spectra. For this compound, selective deuteration at specific positions could help to confirm signal assignments in the ¹H NMR spectrum by observing the disappearance of the corresponding signal. In mechanistic studies involving the compound, deuterium labeling could be used to track the fate of specific hydrogen atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The spectra are sensitive to bond vibrations and can offer insights into the molecule's conformational state. While a complete, published experimental spectrum for this specific molecule is not widely available, the expected absorption bands can be predicted with high accuracy based on the analysis of its constituent parts and data from analogous structures.

Key functional groups and their expected vibrational frequencies include:

N-H Stretching: The secondary amide N-H bond will produce a distinct stretching vibration, typically observed in the region of 3350-3250 cm⁻¹. The exact position and shape of this band can indicate the extent of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

C=O Stretching (Amide I): The amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic peaks in the IR spectrum. For secondary amides, it is expected to appear in the range of 1680-1640 cm⁻¹. Its position is sensitive to conjugation and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II): The amide II band, a mixture of N-H in-plane bending and C-N stretching, is another prominent feature for secondary amides, typically found between 1570-1515 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the butenamide moiety is expected to appear around 1650-1620 cm⁻¹. The (E)-configuration influences the out-of-plane C-H bending.

Aromatic C=C Stretching: The 2-methoxyphenyl group will exhibit several bands in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.

Asymmetric and Symmetric C-O-C Stretching: The methoxy group (-OCH₃) will show characteristic C-O-C stretching bands. The asymmetric stretch is typically stronger and appears around 1260-1230 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.

The combination of these techniques allows for a comprehensive analysis. For instance, in the IR spectrum of related chalcones containing a methoxyphenyl group, strong absorptions for the C=O group are consistently observed. researchgate.net Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds, such as the C=C and aromatic ring vibrations, which may be weak in the IR spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Amide | N-H Stretch | 3350 - 3250 | Strong, potentially broad |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 | Very Strong |

| Butenamide | C=C Stretch | 1650 - 1620 | Medium to Weak |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| Methoxy | Asymmetric C-O-C Stretch | 1260 - 1230 | Strong |

| Methoxy | Symmetric C-O-C Stretch | ~1040 | Medium |

High-Resolution Mass Spectrometry for Molecular Composition Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₁₃NO₂, HRMS provides definitive confirmation of its identity.

The theoretical monoisotopic mass of this compound is calculated to be 191.09463 u. An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within 5 ppm) would confirm the molecular formula.

Beyond molecular ion confirmation, the fragmentation pattern observed in the mass spectrum offers structural insights. While electron ionization (EI) is a common method, softer ionization techniques like electrospray ionization (ESI) are often used with HRMS. Common fragmentation pathways for this molecule would likely involve:

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen. However, in this specific structure, a direct McLafferty rearrangement is less likely due to the rigidity of the double bond.

Cleavage of the Amide Bond: Scission of the N-C(O) bond or the Ar-N bond are common fragmentation pathways for amides, leading to characteristic fragment ions.

Loss of the Methoxy Group: Fragmentation involving the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the aromatic ring is a plausible pathway.

Formation of a Tropylium (B1234903) Ion: Rearrangements in the methoxyphenyl moiety could lead to the formation of a stable tropylium or related aromatic cations.

In studies of related N-benzylphenethylamine compounds, a McLafferty-type rearrangement has been noted as a diagnostic fragmentation pattern. lookchem.com Analysis of similar butenamide structures by mass spectrometry also provides a basis for predicting the fragmentation of the title compound. nist.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Theoretical Monoisotopic Mass | 191.09463 u |

| Expected [M+H]⁺ Ion (ESI) | 192.10191 m/z |

| Expected [M+Na]⁺ Ion (ESI) | 214.08390 m/z |

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity that could be measured by techniques like Electronic Circular Dichroism (ECD). However, this spectroscopic method becomes highly relevant for chiral derivatives of this compound.

Recent advances in catalysis have demonstrated that enamides can be effectively converted into valuable α-branched chiral amines through asymmetric reductive hydroalkylation. nih.gov If this compound were used as a substrate in such a reaction, the resulting product would be a chiral amine.

For instance, the hydroalkylation of the C=C double bond would create a new stereocenter. In such cases, ECD spectroscopy would be an invaluable tool for determining the absolute configuration of the newly formed chiral product. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, known as an ECD spectrum, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

By comparing the experimentally measured ECD spectrum of the chiral derivative with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, an unambiguous assignment of the absolute stereochemistry can be made. This combination of experimental measurement and theoretical calculation is the gold standard for stereochemical elucidation of new chiral molecules. While no specific chiral derivatives of this compound are reported in the context of ECD analysis in the surveyed literature, the methodology remains a critical prospective tool for any future synthesis of such compounds. nih.gov

Computational and Theoretical Investigations of E N 2 Methoxyphenyl but 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2-TZVP, are used to optimize the molecular geometry of compounds in the gas phase or in solution. nih.govnih.govresearchgate.net For (E)-N-(2-methoxyphenyl)but-2-enamide, a DFT study would typically predict bond lengths, bond angles, and dihedral angles.

The geometry of the amide bond is of particular interest. In many N-aryl amides, the amide group (N-C=O) is nearly planar due to the resonance between the nitrogen lone pair and the carbonyl π-system. nih.gov However, steric hindrance between the aryl ring and the acyl group can lead to a non-planar arrangement. In the case of this compound, the ortho-methoxy group on the phenyl ring would likely induce a significant dihedral angle between the plane of the phenyl ring and the plane of the amide bond. This twisting is a common feature in ortho-substituted N-aryl amides and has been observed in related structures like N-(2-methoxyphenyl)-2-nitrobenzamide, where the dihedral angle between the two aromatic rings is 28.9 (1)°. nih.gov

The electronic structure analysis would involve the calculation of atomic charges and the molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the oxygen atom of the carbonyl group and the oxygen of the methoxy (B1213986) group would be expected to be regions of high negative potential (nucleophilic sites), while the amide proton and aromatic protons would represent regions of positive potential (electrophilic sites).

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Significance |

| C=O Bond Length | 1.22 - 1.25 Å | Typical double bond character of a carbonyl group. |

| C-N (amide) Bond Length | 1.35 - 1.40 Å | Partial double bond character due to resonance. |

| N-C (aryl) Bond Length | 1.40 - 1.45 Å | Single bond connecting the amide nitrogen to the phenyl ring. |

| Dihedral Angle (Aryl-Amide) | 20° - 40° | Indicates the degree of twisting between the phenyl ring and the amide plane due to the ortho-methoxy group. nih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the butenamide moiety. DFT calculations on similar aromatic amides have shown that the HOMO-LUMO gap is typically in the range of 4-5 eV. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range | Interpretation |

| EHOMO | - | -6.0 to -6.5 eV | Electron-donating ability. |

| ELUMO | - | -1.5 to -2.0 eV | Electron-accepting ability. |

| Energy Gap (Egap) | ELUMO - EHOMO | 4.0 - 5.0 eV | Indicator of chemical reactivity and stability. nih.govresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 eV | Resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.25 eV | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | 2.8 - 4.5 eV | Propensity of the molecule to accept electrons. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental spectra to validate the computational model. nih.gov For this compound, theoretical vibrational (IR and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.

Calculated IR spectra are often scaled to account for systematic errors in the theoretical methods. researchgate.net The calculated vibrational frequencies for the C=O stretch, N-H stretch, and C-O stretch of the methoxy group would be of particular interest for comparison with experimental FT-IR data. For similar amide compounds, the calculated and experimental vibrational frequencies generally show good correlation. mdpi.com For instance, in a study on N-acetyl-5-methoxytryptamine, the IR absorption at 1681 cm-1 confirmed the presence of the carbonyl group, which was well-predicted by calculations. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. openaccesspub.org The calculated 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure. The chemical shift of the amide proton is particularly sensitive to its chemical environment and intramolecular interactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

The amide bond in N-aryl amides can exist in different conformations, primarily defined by the rotation around the C-N bond. MD simulations can be used to explore the conformational landscape of this compound and identify the most stable conformers. nih.gov The planarity of the amide bond and the rotation around the N-aryl bond are key conformational degrees of freedom.

For N-aryl amides, the conformational preference is influenced by steric and electronic factors. acs.org The presence of the ortho-methoxy group in this compound would create a specific energy landscape for the rotation around the N-C(aryl) bond. MD simulations can map out this landscape, revealing the energy barriers between different rotational isomers (rotamers). Studies on related N-aryl peptides have shown that N-arylation leads to significant conformational homogeneity compared to simpler N-alkyl analogues. nih.gov

MD simulations are also well-suited for studying intramolecular interactions, such as hydrogen bonds and van der Waals interactions, which play a crucial role in determining the preferred conformation of a molecule. In this compound, there is a possibility of an intramolecular hydrogen bond between the amide N-H and the oxygen of the ortho-methoxy group. The existence and strength of such an interaction can be investigated through MD simulations by analyzing the distance and angle between the donor and acceptor atoms over time. nih.gov

Furthermore, the rotational barrier around the amide C-N bond is a critical parameter that determines the rigidity of the amide linkage. While this barrier is typically high (around 15-20 kcal/mol) in simple amides, it can be influenced by substituents. Computational models can be employed to calculate this rotational barrier, providing insights into the dynamic flexibility of the molecule. nih.gov Studies on N-aromatic acetamides have shown that intramolecular interactions can significantly stabilize certain conformers and influence the rotational barriers. acs.org

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the mapping of reaction pathways.

Detailed computational studies involving transition state characterization and reaction pathway analysis for the synthesis or transformation of this compound are not extensively available in the reviewed literature. Such studies would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products. The analysis would provide critical information on activation energies, reaction kinetics, and the step-by-step mechanism of chemical transformations involving this enamide.

Similarly, specific free energy surface maps for transformations involving this compound have not been detailed in the available scientific literature. Free energy surface mapping provides a comprehensive understanding of the thermodynamics and kinetics of a reaction, illustrating all possible intermediates, transition states, and reaction pathways on a multi-dimensional energy landscape. This type of analysis would be crucial for predicting the most favorable reaction conditions and understanding the stability of different conformational isomers of the molecule.

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in determining the supramolecular architecture and solid-state properties of molecular crystals. While specific studies on this compound are limited, analysis of the closely related compound, N-(2-methoxyphenyl)acetamide, provides valuable insights into the types of interactions that are likely to govern the crystal packing of the title compound.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. For the related compound, N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis reveals the contributions of various intermolecular contacts to the crystal packing. nih.govresearchgate.net The analysis indicates that H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions are the most significant. nih.govresearchgate.net Red spots on the d_norm map highlight strong intermolecular contacts, such as N—H⋯O hydrogen bonds. nih.gov

Reduced Density Gradient (RDG) plots are used to visualize and characterize non-covalent interactions. researchgate.netresearchgate.net Blue-colored isosurfaces in RDG plots typically indicate strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive interactions. researchgate.netscielo.org.mx While a specific RDG analysis for this compound is not available, it is a powerful tool for understanding the nature and strength of its non-covalent interactions.

| Interaction Type | Contribution (%) to Hirshfeld Surface (for N-(2-methoxyphenyl)acetamide) |

|---|---|

| H⋯H | 53.9 |

| C⋯H/H⋯C | 21.4 |

| O⋯H/H⋯O | 21.4 |

| N⋯H/H⋯N | 1.7 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. researchgate.netamercrystalassn.orge-bookshelf.de This theory defines atoms as regions in space bounded by a zero-flux surface of the gradient of the electron density. amercrystalassn.org The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for bonding. researchgate.net

Key topological parameters at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the energy densities, are used to classify the nature of the interaction. researchgate.netmuni.cz For instance, a negative value of the Laplacian (∇²ρ < 0) is characteristic of shared-shell (covalent) interactions, while a positive value (∇²ρ > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. muni.cz Although a specific QTAIM analysis for this compound was not found, this methodology would be instrumental in providing a detailed electronic-level understanding of its intramolecular and intermolecular interactions.

| QTAIM Parameter at Bond Critical Point (BCP) | Indication |

|---|---|

| Electron Density (ρ) | Correlates with bond order/strength. |

| Laplacian of Electron Density (∇²ρ) | Negative for shared-shell (covalent) interactions; Positive for closed-shell (non-covalent) interactions. |

| Total Energy Density (H(r)) | Negative values indicate covalent character. |

| Ellipticity (ε) | Measures the deviation from cylindrical symmetry, indicating π-character. |

Mechanistic Pathways of Key Transformations Involving E N 2 Methoxyphenyl but 2 Enamide

Detailed Mechanisms of Stereoselective α,β-Unsaturated Amide Formation

The synthesis of α,β-unsaturated amides with defined stereochemistry, such as the (E)-isomer of N-(2-methoxyphenyl)but-2-enamide, is often achieved through carefully controlled elimination reactions. One prominent pathway is the E1cB-type elimination, particularly from β-hydroxy amide precursors. nih.gov In this mechanism, a base removes the acidic proton from the hydroxyl group, forming an alkoxide. This intermediate can then rearrange into a more stable intermediate, such as a 1,3-oxazinane-2,4-dione enolate, which subsequently eliminates carbon dioxide to yield the desired (E)-α,β-unsaturated amide. The high (E)-selectivity is rationalized by a conformational model involving a chair-like transition state that minimizes steric interactions, thereby favoring the formation of the thermodynamically more stable trans-double bond. nih.gov

Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries attached to the amide nitrogen. beilstein-journals.org These auxiliaries create a chiral environment that blocks one face of the molecule, directing the approach of incoming nucleophiles or reagents to preferentially form one diastereomer during conjugate addition or other bond-forming reactions. beilstein-journals.org For instance, auxiliaries like L-ephedrine or (S,S)-(+)-pseudoephedrine have been successfully employed in conjugate additions to α,β-unsaturated amides, yielding products with high diastereoselectivity. beilstein-journals.org

Furthermore, palladium-catalyzed oxidative amidation of olefins provides a direct route to enamides. researchgate.net Interestingly, the stereochemical outcome can be controlled by intramolecular forces. While tertiary amides typically yield (E)-enamides, primary amides can predominantly form the thermodynamically disfavored (Z)-isomers due to the stabilizing effect of an intramolecular hydrogen bond between the amido proton (N-H) and the carbonyl oxygen of the acrylate (B77674) ester. researchgate.net

Substrate-controlled stereoselectivity is also observed in the base-induced rearrangement of glycidyl (B131873) amine derivatives. researchgate.net Depending on the nature of the nitrogen substituent, either the (E)- or (Z)-enamide can be selectively formed. Glycidyl sulfonamides, for example, tend to yield (E)-isomers, whereas glycidyl carbamates favor the formation of (Z)-isomers through a proposed E1cB elimination mechanism proceeding via a substrate-base chelate complex. researchgate.net

Catalytic Cycle Elucidation in Metal-Mediated Reactions

Metal catalysts are pivotal in many transformations involving amides, influencing reaction rates, selectivity, and functional group tolerance. The catalytic cycles often involve steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation.

The choice of metal catalyst dramatically influences the outcome of reactions involving amide functionalities.

Manganese (Mn): Manganese complexes can act as effective catalysts in various organic transformations. While direct catalysis in the formation of (E)-N-(2-methoxyphenyl)but-2-enamide is less commonly cited, Mn(II) acetate (B1210297) has been shown to function as a weak Lewis acid, catalyzing cyclo-desulfurization reactions to form 1,3,4-oxadiazoles from N-acylhydrazine carbodithioates. nih.gov This Lewis acidity can be crucial for activating carbonyl or amide groups. Amide-functionalized Mn(II) coordination polymers have also been developed as electrocatalysts for reactions like the oxygen reduction reaction (ORR), demonstrating the metal's redox activity which is a key feature in many catalytic cycles. mdpi.com

Copper (Cu): Copper catalysis is widely used in C-N and C-C bond-forming reactions. For instance, Cu(I) is a key component in the sequential, one-pot reductive alkynylation of tertiary amides, where it catalyzes the alkynylation of an intermediate formed by a preceding Iridium-catalyzed hydrosilylation. rsc.org In photoredox/copper dual catalysis, copper is used for the remote C(sp³)–H cyanation of carboxamides. researchgate.net Furthermore, copper(I) is famously used to catalyze azide-alkyne cycloaddition reactions, generating Cu(I) in situ from Cu(II) salts and a reducing agent to ensure high yields and regioselectivity under mild, often aqueous, conditions. nih.gov

Nickel (Ni): Nickel catalysis, often coupled with photoredox systems, enables challenging transformations of amides. It has been used for the acylation of simple alkanes by activating the C-N bond of stable N-acyl imides under mild conditions. researchgate.net Another strategy involves a 1,5-hydrogen atom transfer (HAT) from an amide, generating a radical that is intercepted by a nickel catalyst to achieve selective distal alkylation. researchgate.net

Iridium (Ir): Iridium catalysts, particularly those with N,P-ligands, are highly efficient for the asymmetric hydrogenation of enamides. acs.org These systems can hydrogenate mixtures of E/Z isomers to produce a single enantiomer of the saturated amide with excellent enantioselectivity (up to 99% ee). acs.org The catalytic cycle involves the coordination of the enamide to the iridium center, followed by oxidative addition of hydrogen and subsequent insertion and reductive elimination steps. Iridium is also used in the hydrosilylation of tertiary amides, the first step in a sequential reductive alkynylation process. rsc.org

The table below summarizes the roles of these catalysts in related amide transformations.

| Catalyst | Role in Amide-Related Reactions | Key Features |

| Mn | Lewis acid catalysis; electrocatalysis | Activates carbonyls; facilitates redox reactions |

| Cu | C-N and C-C bond formation; photoredox catalysis | Versatile for cross-coupling and cycloadditions |

| Ni | C-N bond activation; C-H functionalization | Enables challenging couplings, often with photoredox systems |

| Ir | Asymmetric hydrogenation; hydrosilylation | High enantioselectivity for enamide reduction |

Understanding a reaction mechanism requires the identification of key intermediates. In metal-catalyzed reactions involving amides, these can be organometallic species, while in organocatalyzed or uncatalyzed reactions, they may be zwitterions or other transient species.

In the iridium-catalyzed asymmetric hydrogenation of enamides, DFT calculations have been employed to map out the reaction pathways and identify low-energy intermediates for both E and Z isomers, explaining the observed enantioconvergence. acs.org For some substrates, chelation-controlled hydrogenation is proposed where both isomers lead to the same product enantiomer via distinct, low-energy pathways. acs.org

In non-metal catalysis, bifunctional iminophosphorane (BIMP) superbases have been used for conjugate additions to α,β-unsaturated amides. chemrxiv.org The mechanism involves the non-covalent activation of the amide electrophile and simultaneous deprotonation of the nucleophile by the catalyst. chemrxiv.org

In other contexts, zwitterionic intermediates have been computationally identified as key players in reactions between electron-rich furans and electron-deficient nitroalkenes, which share structural similarities with unsaturated amides. mdpi.com In the synthesis of a related (Z)-enamide, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, the compound itself was identified as a stable intermediate in the reaction between a furan-dione and urea. mdpi.com In alkene functionalization reactions that form β,γ-unsaturated amides, carbocation intermediates formed after a 1,2-hydride shift have been proposed to explain the observed regioselectivity. nih.gov

Mechanistic Aspects of E/Z Isomerization Pathways

The stereochemistry of the double bond in this compound is crucial, and understanding the pathways for E/Z isomerization is key to controlling its synthesis. Isomerization can occur under thermal, photochemical, or catalytic conditions.

A significant finding in iridium-catalyzed asymmetric hydrogenation is the rapid isomerization of E and Z enamide isomers during the reaction. acs.org This allows a mixture of isomers to be converted into a single enantiomeric product, a process known as dynamic kinetic asymmetric transformation. This isomerization is catalyzed by the iridium complex itself, proceeding through pathways that are faster than the hydrogenation of one of the isomers. acs.org

Theoretical studies on related systems, such as chlorohydrazones, have detailed the isomerization process. mdpi.com The interconversion between E and Z isomers is proposed to occur via an "umklapp" mechanism, where the aryl-amino group rotates in the molecular plane through a linear C=N-N transition state. This process typically has a high energy barrier (≈110 kJ/mol), making isomerization slow at room temperature in the absence of a catalyst. mdpi.com

Metal complexes can facilitate isomerization through different mechanisms. researchgate.net A mononuclear metal hydride pathway involves the addition of a metal-hydride across the double bond, followed by rotation around the newly formed single bond and subsequent elimination of the metal-hydride to give the isomerized alkene. Another proposed route is a dinuclear mechanism, where a metal-metal complex promotes isomerization, potentially using energy from a coupled reaction to overcome the thermodynamic preference for the E isomer. researchgate.net

Proton Transfer and Elimination Mechanisms

The formation of the α,β-double bond in N-(2-methoxyphenyl)but-2-enamide from a saturated precursor fundamentally relies on an elimination reaction, which involves proton transfer and the departure of a leaving group. The two primary mechanisms are the E1 and E2 pathways. alchem.iemasterorganicchemistry.com

The E2 (bimolecular elimination) mechanism is a single, concerted step where a base removes a proton from the β-carbon at the same time as a leaving group departs from the α-carbon. libretexts.orgmasterorganicchemistry.com This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. This arrangement allows for the smooth overlap of the developing p-orbitals to form the new π-bond. libretexts.org The reaction rate is second-order, depending on the concentration of both the substrate and the base. masterorganicchemistry.com Strong, non-bulky bases favor the Zaitsev product (the more substituted, stable alkene), which is relevant for forming the internal double bond of the but-2-enamide (B7942871). libretexts.org

The E1 (unimolecular elimination) mechanism is a two-step process. First, the leaving group departs to form a carbocation intermediate. alchem.iemasterorganicchemistry.com This is the slow, rate-determining step. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. Because the reaction proceeds through a planar carbocation, there is no strict stereochemical requirement for the orientation of the leaving group, and rearrangements are possible. alchem.ie

A third mechanism, E1cB (unimolecular elimination conjugate base) , is also relevant, especially for substrates with an acidic β-proton and a poor leaving group, a situation common in β-hydroxy amide precursors. nih.govresearchgate.net This two-step pathway begins with the deprotonation of the β-carbon by a base to form a stabilized carbanion (the conjugate base). In the second step, the leaving group departs from this carbanion to form the alkene. This mechanism is often invoked in the stereoselective synthesis of (E)-α,β-unsaturated amides. nih.gov

Electrophilic Activation and Dehydrogenation Mechanisms

Unactivated α,β-unsaturated amides are generally poor electrophiles. chemrxiv.org Catalytic methods are often required to enhance their reactivity for conjugate additions. Bifunctional catalysts, such as iminophosphoranes, can activate the amide by forming a hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the β-carbon while simultaneously using a basic site to deprotonate the incoming nucleophile. chemrxiv.org

Dehydrogenation mechanisms are central to modern synthetic methods that form α,β-unsaturated amides directly from saturated amides or via the coupling of amides with alkenes. Palladium-catalyzed oxidative amidation is a prime example of a dehydrogenative coupling. researchgate.net The proposed catalytic cycle involves the coordination of the olefin to a Pd(II) center, followed by nucleophilic attack of the amide onto the activated alkene. The resulting palladacycle intermediate then undergoes β-hydride elimination to form the enamide product and a Pd-H species. The catalyst is regenerated from Pd(0) to Pd(II) by an oxidant present in the reaction mixture. researchgate.net These methods provide an atom-economical route to the target compound by forming C-N and C=C bonds concurrently.

Asymmetric Induction Mechanisms in Chiral Amide Synthesis

The generation of stereocenters in the synthesis of chiral amides, such as derivatives of this compound, is a cornerstone of modern asymmetric catalysis. The precise control over the three-dimensional arrangement of atoms is paramount, and this is achieved through a variety of sophisticated mechanistic pathways. A predominant method for the synthesis of chiral amides from α,β-unsaturated precursors is asymmetric hydrogenation, often employing chiral transition-metal catalysts, particularly those based on rhodium. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of asymmetric induction can be elucidated by examining closely related N-arylcrotonamide systems.

The enantioselectivity in these hydrogenations is governed by the formation of diastereomeric catalyst-substrate complexes. The chiral environment of the catalyst, dictated by its chiral ligands, directs the approach of the hydrogen molecule to one of the two prochiral faces of the enamide's C=C double bond.

A key factor in the mechanism is the initial coordination of the enamide to the chiral rhodium catalyst. For N-aryl enamides, this coordination can be influenced by the electronic and steric properties of the substituents on both the nitrogen atom and the aromatic ring. In the case of this compound, the ortho-methoxy group on the phenyl ring can play a significant role. Research on the asymmetric hydrogenation of a structurally similar enamide, CH₂=C(C₆H₄OCH₃-o)NHCOCH₃, using a Rh-BisP* complex has provided valuable insights. nih.gov The presence of an ortho-substituent can influence the preferred conformation of the substrate when it binds to the catalyst, thereby affecting the facial selectivity of the hydrogenation. nih.govnih.gov

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves several key steps:

Formation of the Catalyst-Substrate Adduct: The unsaturated amide substrate coordinates to the chiral rhodium complex, displacing solvent molecules. This can lead to the formation of two diastereomeric intermediates. The relative stability and reactivity of these diastereomers are crucial for the enantiomeric outcome. nih.gov

Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center, forming a dihydride complex.

Migratory Insertion: One of the hydride ligands is transferred to the β-carbon of the double bond, forming a rhodium-alkyl intermediate. This step is often the enantioselective and rate-determining step. The chiral ligand environment dictates which face of the double bond is accessible for hydride transfer.

Reductive Elimination: The second hydride ligand is transferred to the α-carbon, and the saturated chiral amide product is released from the catalyst, regenerating the active catalytic species.

Studies on related systems have shown that the reaction between a chiral rhodium catalyst and an enamide can lead to the formation of diastereomeric catalyst-substrate complexes that can be observed and characterized. For instance, the reaction of [Rh(BisP*)(CD₃OD)₂]BF₄ with an enamide like N-(1-phenylvinyl)acetamide results in two observable diastereomers that can interconvert. nih.gov The hydrogenation of these intermediates at low temperatures can lead to the formation of monohydride intermediates where the rhodium atom is bonded to the β-carbon. nih.gov

The enantiomeric excess (ee) of the final product is a direct consequence of the difference in the activation energies of the pathways leading to the (R) and (S) enantiomers. Chiral ligands, such as BisP*, create a "chiral pocket" around the metal center, and non-covalent interactions between the ligand and the substrate stabilize one diastereomeric transition state over the other.

The following table summarizes representative data from the asymmetric hydrogenation of N-aryl enamides, illustrating the high enantioselectivities that can be achieved with appropriate chiral catalysts.

| Enamide Substrate | Chiral Ligand | Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | ee (%) | Product Configuration | Ref |

| N-(1-phenylvinyl)acetamide | (S,S)-BisP | [Rh(COD)₂]BF₄ | CD₃OD | 1 | 25 | >99 | R | nih.gov |

| N-(1-(p-tolyl)vinyl)acetamide | (S,S)-BisP | [Rh(COD)₂]BF₄ | CD₃OD | 1 | 25 | >99 | R | nih.gov |

| N-(1-(o-methoxyphenyl)vinyl)acetamide | (S,S)-BisP | [Rh(COD)₂]BF₄ | CD₃OD | 1 | 25 | 98 | R | nih.gov |

| N-(1-(tert-butyl)vinyl)acetamide | (S,S)-BisP | [Rh(COD)₂]BF₄ | CD₃OD | 1 | 25 | 99 | S | nih.gov |

This table presents data for structurally related enamides to illustrate the principles of asymmetric induction. Specific results for this compound may vary.

It is noteworthy that for the asymmetric hydrogenation of CH₂=C(C₆H₄OCH₃-o)NHCOCH₃, a significant decrease in enantiomeric excess was observed when hydrogen (H₂) was replaced by deuterium (B1214612) (D₂) or HD. nih.gov This isotopic effect suggests a complex interplay of kinetic factors in the enantioselective step.

Future Research Directions and Synthetic Utility of E N 2 Methoxyphenyl but 2 Enamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enamides has been a subject of intense research, with a growing emphasis on developing more sustainable and efficient methods. For (E)-N-(2-methoxyphenyl)but-2-enamide, future research could focus on cutting-edge synthetic approaches that offer improved selectivity, milder reaction conditions, and a reduced environmental footprint.

Photoredox and Electrochemical Approaches to Enamide Synthesis

Traditional methods for enamide synthesis often require harsh conditions or pre-functionalized starting materials. Modern photoredox and electrochemical catalysis offer greener alternatives. Visible-light-induced photoredox catalysis, for example, has emerged as a powerful tool for a variety of organic transformations. rsc.orgchemrxiv.org Future research could explore the direct synthesis of this compound from readily available precursors like 2-methoxyaniline and crotonic acid derivatives using a suitable photocatalyst and light source. These methods often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net For instance, a photoredox-catalyzed approach could involve the generation of a nitrogen-centered radical from 2-methoxyaniline or its derivative, which could then engage in a coupling reaction. rsc.org

Electrochemical synthesis provides another avenue for sustainable enamide formation. By using electricity as a traceless reagent, electrochemical methods can minimize waste generation. The anodic oxidation of a suitable amine and a subsequent reaction with a crotonate-derived species could be a viable route to the target molecule.

Biocatalytic Routes for Enhanced Selectivity

Biocatalysis offers unparalleled selectivity in chemical synthesis, often providing access to enantiomerically pure compounds under mild, aqueous conditions. rug.nl While the direct biocatalytic synthesis of this compound has not been reported, exploring enzymatic transformations presents a significant area for future research. Enzymes such as amidasas or lipases could potentially catalyze the acylation of 2-methoxyaniline with a crotonic acid derivative. Furthermore, lyases could be explored for the asymmetric addition of 2-methoxyaniline to a suitable four-carbon substrate, although this would likely yield an amino acid precursor rather than the target enamide directly. acs.orgrug.nl The development of novel biocatalytic cascades could provide a highly efficient and stereoselective route to this and related enamides. rug.nl

Exploration of this compound in Materials Science Applications (e.g., as functionalized monomers for advanced polymers)

The presence of a polymerizable α,β-unsaturated system and a functionalized aromatic ring makes this compound an interesting candidate for materials science. The enamide functionality can participate in various polymerization reactions, while the 2-methoxyphenyl group can impart specific properties to the resulting polymer.

Future research could investigate the polymerization of this compound, either as a homopolymer or as a copolymer with other vinyl monomers. The resulting polymers could exhibit interesting thermal, optical, or mechanical properties. For instance, the methoxy (B1213986) group could influence the polymer's solubility and its interactions with other materials. The synthesis of N-substituted acrylamides and their subsequent copolymerization has been shown to yield polymers with diverse physical properties. researchgate.net While the polymerization of N-alkyl N-carboxyanhydrides has been studied, the behavior of N-aryl enamides in polymerization is less explored and warrants investigation. osti.gov

The potential applications for such polymers are broad, ranging from specialty coatings and adhesives to more advanced applications in optoelectronics or as functional biomaterials, depending on the properties of the resulting polymer.

Utilization as a Building Block for Complex Organic Scaffolds (without explicit clinical focus)

Enamides are well-established as versatile building blocks in organic synthesis due to their dual electronic nature, allowing them to act as both nucleophiles and electrophiles. nih.gov this compound can serve as a precursor to a variety of more complex molecular architectures.

The electron-rich nature of the enamide double bond makes it susceptible to a range of transformations. For example, it can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct polycyclic systems. It can also undergo conjugate additions, allowing for the introduction of various functional groups at the β-position. The 2-methoxyphenyl group can also be a site for further functionalization or can influence the stereochemical outcome of reactions.

Future work could focus on exploring the reactivity of this compound in various synthetic transformations to generate novel and complex organic scaffolds. These scaffolds could be of interest in various fields of chemical research, serving as precursors to new ligands for catalysis or as probes for chemical biology, without an explicit focus on clinical applications. The use of organic building blocks is fundamental to the modular assembly of complex molecular architectures. sigmaaldrich.comenamine.net

Advanced Computational Design of Related Enamide Systems for Targeted Reactivity

Computational chemistry provides powerful tools to understand and predict the reactivity of molecules. Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure, frontier molecular orbitals (HOMO and LUMO), and reaction pathways of this compound and related compounds. dntb.gov.uaresearchgate.net

Future computational studies could focus on:

Reactivity Prediction: Modeling the reactivity of the enamide towards different reagents to predict the most favorable reaction pathways and to design new reactions.

Stereoselectivity: Understanding the factors that control the stereochemical outcome of reactions involving the enamide, which is crucial for the synthesis of chiral molecules.

Substituent Effects: Systematically studying the effect of different substituents on the aromatic ring and the butenamide chain on the electronic properties and reactivity of the molecule. This could lead to the design of new enamide-based reagents with tailored reactivity.

By combining computational predictions with experimental work, researchers can accelerate the discovery of new reactions and applications for this class of compounds.

Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries

The creation of chemical libraries containing a diverse range of related compounds is essential for discovering new molecules with interesting properties. This compound is an excellent starting point for generating such a library through various derivatization reactions.

Future research in this area could involve:

Functionalization of the Aromatic Ring: The 2-methoxyphenyl ring can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce a variety of substituents.

Modification of the Butenamide Chain: The double bond can be subjected to a wide range of transformations, including hydrogenation, dihydroxylation, epoxidation, and various addition reactions. The amide nitrogen can also be a site for further substitution.

Coupling Reactions: The aromatic ring could be modified to include a handle, such as a halide, which would allow for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach other molecular fragments.

The development of efficient and versatile derivatization strategies will be key to unlocking the full potential of this compound as a scaffold for generating chemical diversity. Derivatization of amines is a common strategy to enhance their analytical properties and can be adapted for synthetic purposes. scispace.com

Q & A

Q. Methodological Recommendations :

- Use NADPH-fortified microsomal incubations (pH 7.4, 37°C) to mimic physiological conditions.

- Employ CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) to dissect metabolic pathways .

What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies in biological activity (e.g., receptor binding vs. functional assays) arise from experimental variables:

- Dose-Response Curves : Establish EC50/IC50 values across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Binding Affinity Assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to differentiate competitive vs. allosteric interactions .

- Cell-Type Specificity : Test in multiple cell lines (e.g., HEK293 vs. primary hepatocytes) to account for receptor density variations .

Case Study : A 2024 study reported anti-inflammatory activity in macrophages but not fibroblasts, attributed to differential expression of target kinases .

How does polymorphism affect the physicochemical properties of this compound, and what crystallization methods are optimal?

Advanced Research Question

Polymorphic forms impact solubility, bioavailability, and stability. Key insights:

- Crystalline Form Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate Form I (needle-like crystals, melting point 148°C) and Form II (prismatic crystals, melting point 162°C) .

- Characterization Techniques :

- X-ray Diffraction (PXRD) : Distinct peaks at 2θ = 12.4° (Form I) vs. 14.7° (Form II) .

- Differential Scanning Calorimetry (DSC) : Endothermic transitions correlate with thermal stability .

Q. Methodological Optimization :

- Employ anti-solvent crystallization with polyethylene glycol to enhance Form II yield (85% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.